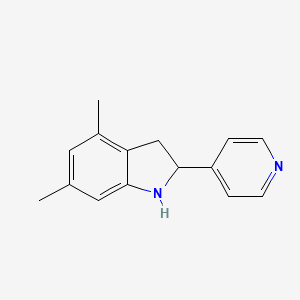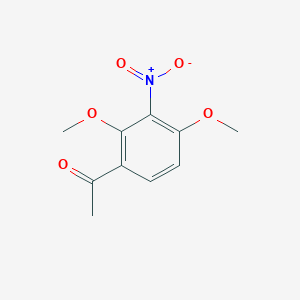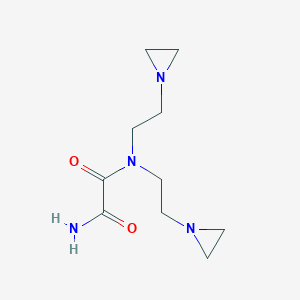![molecular formula C11H16N4O B11882657 1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)
1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with molecular targets such as enzymes. For instance, it can inhibit CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Known for its use in the preparation of methoxyquinazoline derivatives.
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: Exhibits antitumor activity against various cell lines.
Uniqueness
1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific structural features, which confer distinct biological activities. Its neopentyl group provides steric hindrance, potentially enhancing its selectivity and potency as an enzyme inhibitor .
Propriétés
Formule moléculaire |
C11H16N4O |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N4O/c1-11(2,3)5-7-8-9(15(4)14-7)12-6-13-10(8)16/h6H,5H2,1-4H3,(H,12,13,16) |
Clé InChI |
YLKZADKPQYFSMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=NN(C2=C1C(=O)NC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)


![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)


![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)




